![molecular formula C10H8IN3O B13314445 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a pyridine ring
Preparation Methods
The synthesis of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide.
Coupling with Pyridine: The iodinated pyrazole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Ethanone Moiety:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one can be compared with similar compounds such as:
1-[2-(4-Bromo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and binding affinity.
1-[2-(4-Chloro-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: The chlorine-substituted analog has different electronic properties and may exhibit different biological activities.
1-[2-(4-Fluoro-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: The fluorine-substituted compound is often used in medicinal chemistry for its ability to form strong hydrogen bonds and improve metabolic stability.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2-(4-iodopyrazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3 |
InChI Key |
DGFQKOJANZBBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13314377.png)
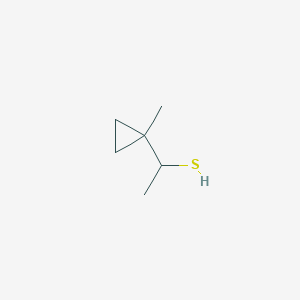
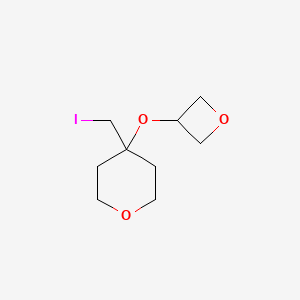


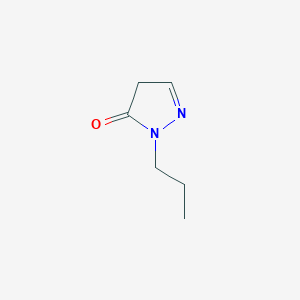

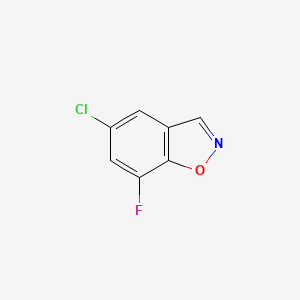
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)

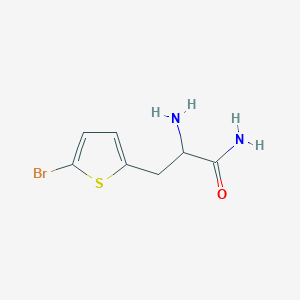
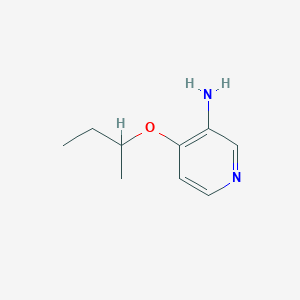
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
